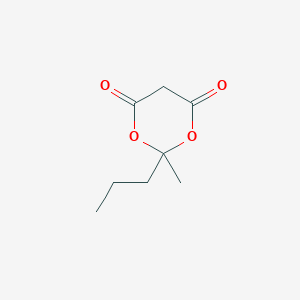
2-Methyl-2-propyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This compound is widely used in organic synthesis due to its unique chemical properties, including its adequate acidity and steric rigidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The original synthesis of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the condensation of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at temperatures between 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Condensation Reactions: It is widely used in Knoevenagel condensation reactions with aldehydes.
Alkylation and Acylation Reactions: It can react with alkyl halides and acyl halides under mild conditions.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and ionic liquids as catalysts.
Alkylation and Acylation Reactions: Catalyzed by carbonates or pyridine.
Hydrolysis: Requires water and mild acidic or basic conditions.
Major Products Formed
Condensation Reactions: Formation of β-keto esters and other heterocycles.
Alkylation and Acylation Reactions: Formation of alkylated and acylated derivatives.
Hydrolysis: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyl-1,3-dioxane-4,6-dione has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, making the compound highly reactive in various chemical reactions . The compound’s acidity and steric rigidity contribute to its effectiveness in forming multiple carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-propyl-1,3-dioxane-4,6-dione is unique due to its high acidity and steric rigidity, which make it more reactive than similar compounds such as dimethyl malonate and barbituric acid . Other similar compounds include:
Dimethyl Malonate: Less acidic and less reactive compared to this compound.
Barbituric Acid: Similar in structure but exists predominantly in the mono-enol tautomer form.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used for trapping adducts formed during reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates.
Eigenschaften
CAS-Nummer |
181639-60-1 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-methyl-2-propyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H12O4/c1-3-4-8(2)11-6(9)5-7(10)12-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
FZQUTQUNUVLDKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(OC(=O)CC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


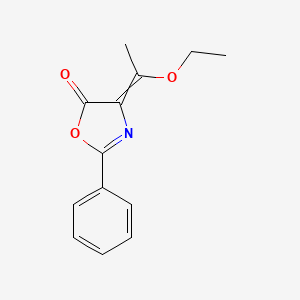
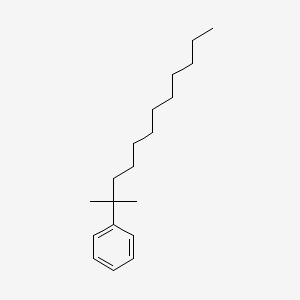
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
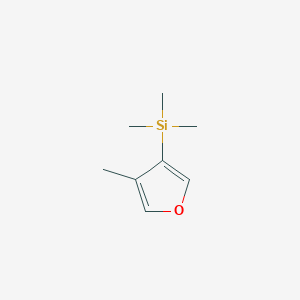
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
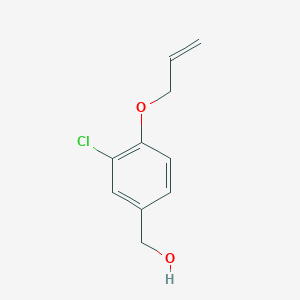
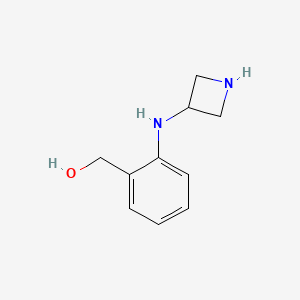
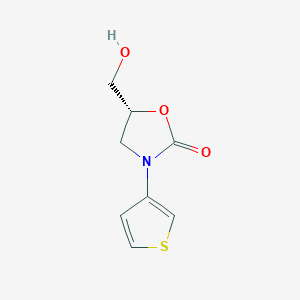
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
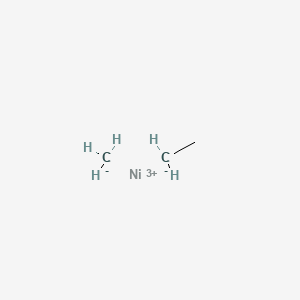
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
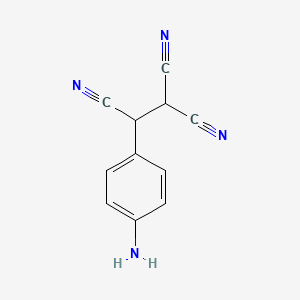
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
